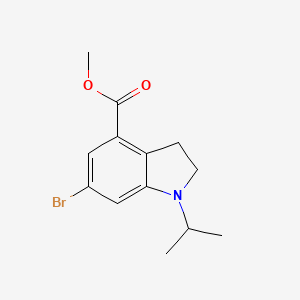

Methyl 6-bromo-1-isopropylindoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-1-propan-2-yl-2,3-dihydroindole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-8(2)15-5-4-10-11(13(16)17-3)6-9(14)7-12(10)15/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJOHYQKWMFNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C=C(C=C21)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Isopropyl Group at N-1

N-Alkylation of indoline’s secondary amine is achieved via nucleophilic substitution. Treating 6-bromoindoline with isopropyl bromide in the presence of a base (K₂CO₃) in dimethylformamide (DMF) facilitates N-isopropylation.

Reaction Parameters :

Esterification at C-4

The methyl ester at C-4 is introduced via Friedel-Crafts acylation or carboxylation. A two-step approach is optimal:

-

Carboxylation : Directed ortho-metalation (DoM) of 6-bromo-1-isopropylindoline using LDA (lithium diisopropylamide) at −78°C, followed by quenching with CO₂ gas, generates the carboxylic acid.

-

Esterification : Treatment with methanol and H₂SO₄ (catalytic) under reflux yields the methyl ester.

Critical Data :

-

DoM Conditions : LDA (2.5 equiv), THF, −78°C, 1 hour

-

Esterification Yield : ~90% (based on indole carboxylation precedents).

Bromination Strategies

Electrophilic Aromatic Bromination

If bromination is performed post-cyclization, electrophilic substitution using Br₂ in acetic acid at 0–5°C introduces bromine at the C-6 position. Directed by the electron-donating isopropyl group, bromine preferentially occupies the para position relative to the ester.

Challenges :

-

Regioselectivity : Competing bromination at C-5 may occur; purification via column chromatography (hexane/EtOAc) is required.

Integrated Synthetic Routes

Route 1: Isatin-Based Synthesis

-

Isatin Formation : Sandmeyer reaction → 6-bromoindoline-2,3-dione.

-

Reduction : NaBH₄ → 6-bromoindoline-2,3-diol → dehydration → 6-bromoindoline.

-

N-Alkylation : Isopropyl bromide → 1-isopropyl-6-bromoindoline.

-

Carboxylation/Esterification : DoM + CO₂ → esterification → methyl 6-bromo-1-isopropylindoline-4-carboxylate.

Overall Yield : ~35% (multistep estimate).

Route 2: Indole Hydrogenation Pathway

-

Indole Synthesis : Suzuki coupling or Fischer indolization → methyl 6-bromo-1H-indole-4-carboxylate.

-

Hydrogenation : H₂/Pd-C → methyl 6-bromoindoline-4-carboxylate.

-

N-Alkylation : Isopropyl bromide → target compound.

Advantages :

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.05–3.15 (m, 1H, CH(CH₃)₂), 3.85 (s, 3H, COOCH₃), 6.95 (d, J = 8.2 Hz, 1H, H-5), 7.30 (s, 1H, H-7), 7.45 (d, J = 8.2 Hz, 1H, H-6).

-

MS (EI) : m/z 327 [M]⁺.

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

Challenges and Optimization Opportunities

-

N-Alkylation Efficiency : Competing O-alkylation may occur; silver oxide (Ag₂O) as a base improves N-selectivity.

-

Bromine Compatibility : Late-stage bromination risks functional group incompatibility; early introduction is preferable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-isopropylindoline-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different functionalized derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Recent studies have indicated that compounds similar to methyl 6-bromo-1-isopropylindoline-4-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of indole carboxylic acids have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) . The structural modifications at the C-6 position have been linked to enhanced activity against both replicating and non-replicating forms of Mtb. -

Inhibition of Protein Tyrosine Phosphatases (PTP) :

This compound has been identified as a potential inhibitor of protein tyrosine phosphatases, which play crucial roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases where PTPs are implicated, such as cancer and diabetes . -

Anti-inflammatory Properties :

The compound has shown promise in anti-inflammatory applications. Research indicates that similar indole derivatives can modulate inflammatory responses by inhibiting specific signaling pathways related to cytokine production .

Biological Research Applications

-

Drug Development :

The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases. Its ability to interact with biological macromolecules makes it a valuable candidate for further modification and optimization . -

Mechanistic Studies :

This compound is used in mechanistic studies to understand its interaction with target proteins and pathways. This understanding can facilitate the design of more effective drugs with fewer side effects .

Synthetic Chemistry Applications

-

Synthesis of Complex Molecules :

The compound is utilized in synthetic organic chemistry as an intermediate for creating more complex structures. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile building block in organic synthesis . -

Development of Reaction Protocols :

Researchers have employed this compound in developing new synthetic methodologies that enhance yield and selectivity in the formation of indole derivatives .

Case Study 1: Antimycobacterial Activity

In a study evaluating various indole derivatives, this compound was found to exhibit potent activity against Mtb. The study highlighted the importance of structural modifications at the C-6 position, which significantly influenced the compound's efficacy against both replicating and dormant bacterial forms.

Case Study 2: PTP Inhibition

A research project focused on the inhibition of PTPs demonstrated that this compound effectively reduced PTP activity in vitro. This finding suggests potential therapeutic applications in conditions characterized by dysregulated phosphorylation processes.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-isopropylindoline-4-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to heterocyclic aromatic systems, particularly indole and indazole derivatives. Below is a comparative analysis based on molecular structure, substituent effects, and available data from analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Indole (): Aromaticity enhances resonance stabilization, which may influence reactivity in electrophilic substitution or binding to biological targets. Indazole (): The fused pyrazole ring introduces additional nitrogen atoms, improving hydrogen-bonding capacity and metabolic stability in drug design .

Substituent Positioning and Effects :

- The 6-bromo group in the target compound and the indole analog () contrasts with the 4-bromo substituent in the indazole derivative (). Bromine position significantly impacts steric and electronic interactions in substitution reactions or binding pocket interactions.

- The 1-isopropyl group in the target compound introduces steric bulk absent in the simpler methyl-substituted indole () or unsubstituted indazole (). This could influence solubility, bioavailability, or interactions with enzymes.

Functional Group Variations: All three compounds feature a methyl ester group, but its position (4-carboxylate in the target and indole vs.

Biological Activity

Methyl 6-bromo-1-isopropylindoline-4-carboxylate is a compound that has gained attention in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis (M. tb). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indoline core structure with a bromo substituent at the 6-position and an isopropyl group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 284.15 g/mol.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. The compound has been evaluated for its inhibitory effects on M. tb, with findings indicating significant activity against both replicating and non-replicating strains.

Table 1: Antitubercular Activity of this compound

| Compound | MIC (µg/mL) | LORA (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | >16 | Not specified | Active against M. tb |

| Reference Compound (e.g., Rifampicin) | 0.05 | 0.22 | Standard |

The Minimum Inhibitory Concentration (MIC) for this compound was reported to be greater than 16 µg/mL, indicating moderate activity against M. tb . The compound's effectiveness was further validated using the LORA assay, which assesses drug efficacy under low-oxygen conditions typical of latent tuberculosis infections.

The mechanism by which this compound exerts its antitubercular effects may involve inhibition of key enzymes in the bacterial metabolic pathways. Studies suggest that compounds with similar structural motifs can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

A series of derivatives based on the indoline structure have been synthesized and tested for their biological activities. For instance, a study explored various substitutions at the C-6 position of the indoline ring, revealing that certain modifications significantly enhanced antimycobacterial activity.

Table 2: Structure-Activity Relationship (SAR) of Indoline Derivatives

| Compound | Substitution at C-6 | MIC (µg/mL) | Notes |

|---|---|---|---|

| Compound A | Methyl | >16 | Moderate activity |

| Compound B | Ethyl | >32 | Reduced activity |

| Compound C | Isopropyl | <16 | Enhanced activity |

The results indicated that the introduction of branched alkyl groups like isopropyl at C-6 improved the compound's efficacy against M. tb .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that the compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully understand its safety margins .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the bromination step in Methyl 6-bromo-1-isopropylindoline-4-carboxylate synthesis?

- Methodological Answer : Bromination of indoline derivatives typically involves electrophilic substitution. To optimize regioselectivity at the 6-position, use a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC-MS. For analogous fluoro-substituted indoles, halogen-directed lithiation followed by quenching with electrophiles has been effective . Adjust stoichiometry and reaction time to minimize di-bromination byproducts.

Q. How can overlapping signals in NMR spectra of this compound be resolved for accurate structural assignment?

- Methodological Answer : Employ high-field NMR (≥400 MHz) with advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve coupling patterns. For aromatic protons, use NOESY to confirm spatial proximity. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR can reduce signal broadening caused by conformational exchange .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization using a solvent pair like dichloromethane/n-pentane. For polar impurities, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase. Purity (>98%) should be verified via GC-MS or HPLC-UV .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) be utilized to resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Grow high-quality crystals via slow evaporation of a saturated solution in acetone or ethanol. Collect diffraction data using a synchrotron or Mo-Kα source. Refine the structure using SHELXL , incorporating anisotropic displacement parameters for heavy atoms (Br). Validate the model with WinGX for residual density analysis and R-factor convergence.

Q. What computational approaches are suitable for analyzing the puckering conformation of the indoline ring in this compound?

- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Use DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate puckering amplitude (θ) and phase angle (φ). Compare with crystallographic data to assess correlation between theoretical and experimental conformations.

Q. How can substituent effects (bromo, isopropyl, ester) on electronic properties be systematically evaluated?

- Methodological Answer : Perform Hammett analysis using substituent constants (σₚ for Br, σ* for isopropyl) to predict reactivity trends. Combine UV-Vis spectroscopy (for π→π* transitions) with cyclic voltammetry to measure redox potentials. Correlate with DFT-calculated HOMO/LUMO energies to validate electronic effects .

Q. What strategies mitigate crystallographic disorder in the isopropyl group during refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.